molecular formula C31H33NO6S B11139113 (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11139113
M. Wt: 547.7 g/mol
InChI Key: OGGGNHVDFFTDDP-NGOKVRLYSA-N
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Description

The compound (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule that features a chromenone core, a benzyl group, and a sulfonylamino pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromenone core in the presence of a Lewis acid such as aluminum chloride.

    Attachment of the Sulfonylamino Pentanoate Moiety: This step involves the coupling of the chromenone derivative with the sulfonylamino pentanoate, which can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and anticancer properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate depends on its application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation, oxidative stress, or cell proliferation.

    In Material Science: The compound’s electronic properties could be exploited in the design of semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: can be compared with other chromenone derivatives and sulfonylamino compounds:

    Chromenone Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromenone core but differ in their substituents, affecting their chemical reactivity and biological activity.

    Sulfonylamino Compounds: Compounds such as N-(4-methylphenyl)sulfonylglycine and N-(4-methylphenyl)sulfonylalanine have similar sulfonylamino groups but different amino acid backbones, influencing their solubility and interaction with biological targets.

The uniqueness of This compound lies in its combination of a chromenone core with a sulfonylamino pentanoate moiety, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C31H33NO6S

Molecular Weight

547.7 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C31H33NO6S/c1-6-20(3)28(32-39(35,36)24-14-12-19(2)13-15-24)31(34)37-27-17-16-25-21(4)26(18-23-10-8-7-9-11-23)30(33)38-29(25)22(27)5/h7-17,20,28,32H,6,18H2,1-5H3/t20-,28+/m1/s1

InChI Key

OGGGNHVDFFTDDP-NGOKVRLYSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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